molecular formula C10H20N2O B2971669 N-(oxan-4-yl)piperidin-4-amine CAS No. 914654-73-2

N-(oxan-4-yl)piperidin-4-amine

Cat. No.: B2971669
CAS No.: 914654-73-2
M. Wt: 184.283
InChI Key: UDPBJGWBFPNCDC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(oxan-4-yl)piperidin-4-amine, also known as N-(tetrahydro-2H-pyran-4-yl)-4-Piperidinamine, is a selective antagonist of the kappa opioid receptor (KOR) . KORs are one of the primary targets of this compound . They play a crucial role in the regulation of pain, mood, and consciousness .

Mode of Action

As a KOR antagonist, this compound binds to KORs and prevents their activation by endogenous kappa opioids . This blockade of KORs can lead to a variety of effects, depending on the physiological context .

Biochemical Pathways

The kappa opioid system is involved in a wide range of physiological processes. KOR antagonists like this compound can influence these processes by modulating the activity of KORs .

Pharmacokinetics

This compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability and its duration of action in pharmacological experiments in rats .

Result of Action

The molecular and cellular effects of this compound’s action are complex and depend on the specific physiological context. In general, KOR antagonists can have potent effects on pain, mood, and consciousness . For example, oral administration of this compound has shown strong efficacy in antagonizing prolactin secretion and tail-flick analgesia induced by a KOR agonist in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs, the physiological state of the individual, and genetic factors can all affect how this compound interacts with KORs and its overall pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)piperidin-4-amine typically involves the condensation of piperidine derivatives with oxan-4-yl groups. One common method is the reductive amination of piperidine with tetrahydro-2H-pyran-4-yl aldehyde or ketone. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted piperidine derivatives .

Scientific Research Applications

N-(oxan-4-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(oxan-4-yl)piperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxan-4-yl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(oxan-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-5-11-6-2-9(1)12-10-3-7-13-8-4-10/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPBJGWBFPNCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914654-73-2
Record name N-(oxan-4-yl)piperidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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